Cas no 132144-03-7 (methyl 6-(piperazin-1-yl)pyridine-3-carboxylate)

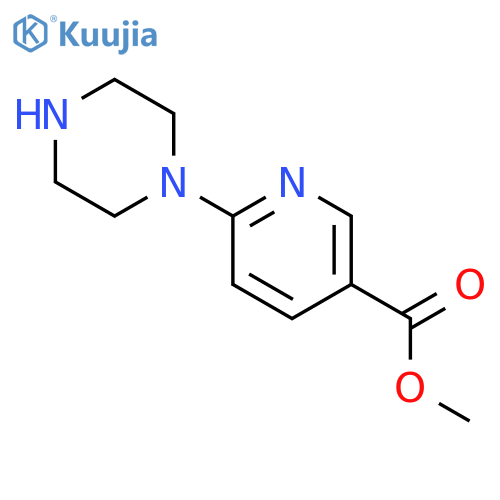

132144-03-7 structure

商品名:methyl 6-(piperazin-1-yl)pyridine-3-carboxylate

CAS番号:132144-03-7

MF:C11H15N3O2

メガワット:221.255702257156

MDL:MFCD33398369

CID:898892

PubChem ID:14987928

methyl 6-(piperazin-1-yl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(piperazin-1-yl)nicotinate

- 6-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester

- METHYL 6‐PIPERAZIN‐1‐YLNICOTINATE

- Methyl 6-piperazinonicotinate

- 2-(1-piperazinyl)-5-pyridinecarboxylic acid methyl ester

- ACMC-20efmz

- CTK0H0051

- methyl 6-(1-piperazinyl)nicotinate

- methylpiperazinonicotinate

- SureCN532001

- methyl 6-(piperazin-1-yl)pyridine-3-carboxylate

- methyl 6-piperazin-1-ylpyridine-3-carboxylate

- SCHEMBL532001

- DTXSID40566599

- CS-0444547

- MFCD00894966

- J-522517

- EN300-1071781

- AKOS005071994

- HMFYTTJLIFNUCP-UHFFFAOYSA-N

- DB-062883

- 3-Pyridinecarboxylic acid, 6-(1-piperazinyl)-, methyl ester

- 132144-03-7

- G78340

- CC-0811

-

- MDL: MFCD33398369

- インチ: InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

- InChIKey: HMFYTTJLIFNUCP-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CN=C(C=C1)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 221.11655

- どういたいしつりょう: 221.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

- 密度みつど: 1.172

- ふってん: 395.033°C at 760 mmHg

- フラッシュポイント: 192.709°C

- 屈折率: 1.545

- PSA: 54.46

methyl 6-(piperazin-1-yl)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1052854-1g |

Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride |

132144-03-7 | 95% | 1g |

$750 | 2024-05-23 | |

| Apollo Scientific | OR303741-100mg |

Methyl 6-piperazinonicotinate |

132144-03-7 | 100mg |

£40.00 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85815-10mg |

methyl 6-(piperazin-1-yl)nicotinate |

132144-03-7 | 95% | 10mg |

¥68.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D643336-5g |

Methyl 6-piperazinonicotinate |

132144-03-7 | 95% | 5g |

$995 | 2024-05-25 | |

| eNovation Chemicals LLC | D643336-1g |

Methyl 6-piperazinonicotinate |

132144-03-7 | 95% | 1g |

$565 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M889151-10mg |

methyl 6-(piperazin-1-yl)nicotinate |

132144-03-7 | 95% | 10mg |

¥76.00 | 2022-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-328850-500 mg |

Methyl 6-piperazinonicotinate, |

132144-03-7 | 500MG |

¥2,226.00 | 2023-07-11 | ||

| Enamine | EN300-1071781-10.0g |

methyl 6-(piperazin-1-yl)pyridine-3-carboxylate |

132144-03-7 | 10g |

$3376.0 | 2023-06-10 | ||

| Enamine | EN300-1071781-2.5g |

methyl 6-(piperazin-1-yl)pyridine-3-carboxylate |

132144-03-7 | 95% | 2.5g |

$1539.0 | 2023-10-28 | |

| A2B Chem LLC | AA46827-1mg |

Methyl 6-piperazinonicotinate |

132144-03-7 | >95% | 1mg |

$202.00 | 2024-01-04 |

methyl 6-(piperazin-1-yl)pyridine-3-carboxylate 関連文献

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

4. Book reviews

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

132144-03-7 (methyl 6-(piperazin-1-yl)pyridine-3-carboxylate) 関連製品

- 278803-18-2(6-(1-Piperazinyl)-3-pyridinecarboxylic Acid)

- 690632-37-2(Methyl 6-(diethylamino)nicotinate)

- 132521-82-5(Methyl 6-(piperidin-1-yl)nicotinate)

- 210963-94-3(Methyl 6-(1-pyrrolidinyl)nicotinate)

- 132521-78-9(ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate)

- 154315-70-5(Ethyl 2-(piperazin-1-yl)nicotinate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132144-03-7)methyl 6-(piperazin-1-yl)pyridine-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):187.0